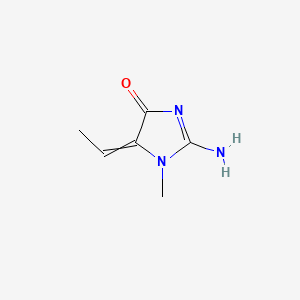
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is an organic compound known for its vibrant color properties. It is commonly used as a dye and is also referred to as C.I. Reactive Yellow 145 . This compound is characterized by its complex molecular structure, which includes an azo group, a sulphonyl group, and a hydroxynaphthalene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with a hydroxynaphthalene derivative.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonyl group.
Amination: Finally, the compound is aminated with cyclohexylmethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, affecting their function.
Pathways Involved: It can interfere with cellular pathways by modifying the activity of enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- C.I. Reactive Yellow 86
- C.I. Reactive Yellow 84
- C.I. Reactive Yellow 37
Comparison
6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers better stability and a broader range of applications .
Propiedades
Fórmula molecular |
C23H25N4NaO6S2 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[2-(cyclohexylmethylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c24-18-11-10-16-12-17(35(31,32)33)13-20(28)22(16)23(18)27-26-19-8-4-5-9-21(19)34(29,30)25-14-15-6-2-1-3-7-15;/h4-5,8-13,15,25,28H,1-3,6-7,14,24H2,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
BJDYSLLOZKVIAZ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



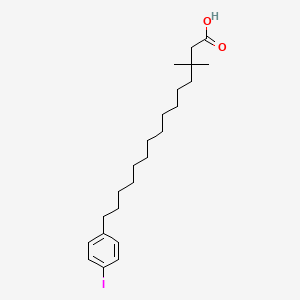
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
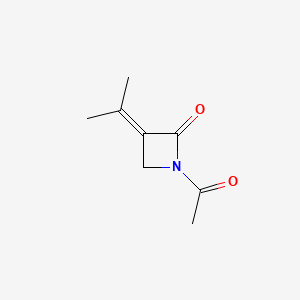
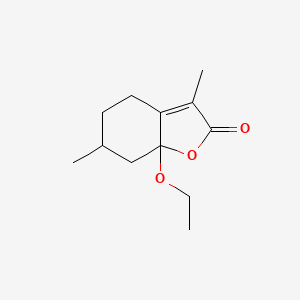
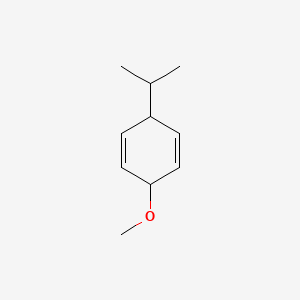
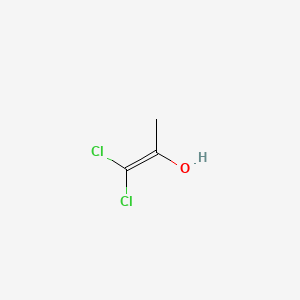
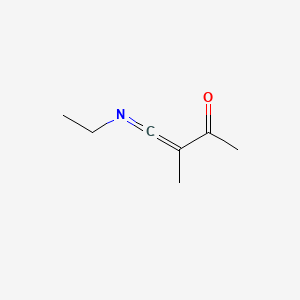
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
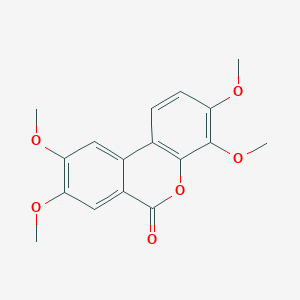

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
